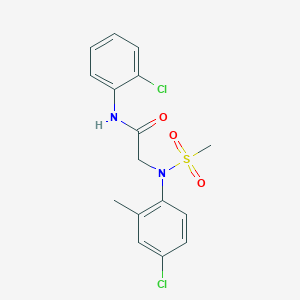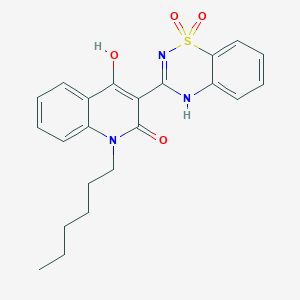![molecular formula C15H15N3O3 B6100384 5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol](/img/structure/B6100384.png)
5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxymethyl, hydroxyphenyl, and hydrazinylidene groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate pyridine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with enzymes, receptors, and other biological targets, aiming to discover new therapeutic agents or biochemical tools.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used as a precursor for the production of advanced materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism by which 5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites, while the hydroxymethyl and hydroxyphenyl groups can participate in hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
5-hydroxymethylfurfural: A related compound with applications in biofuels and materials science.
2,5-bis(hydroxymethyl)furan: Another similar compound used in the production of polymers and resins.
5-hydroxymethyl-2-furancarboxylic acid: Known for its role in the synthesis of bio-based chemicals.
Uniqueness
What sets 5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol apart is its combination of functional groups and structural complexity
特性
IUPAC Name |
5-(hydroxymethyl)-4-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-15(21)13(12(9-19)6-16-10)8-18-17-7-11-4-2-3-5-14(11)20/h2-8,19-21H,9H2,1H3/b17-7+,18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPTZSGYYAXJO-ZEELXFFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NN=CC2=CC=CC=C2O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/N=C/C2=CC=CC=C2O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylazepane](/img/structure/B6100315.png)
![8,8-dimethyl-6-(methylthio)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B6100323.png)
![2-{2-[(2-chloro-6-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6100344.png)

![5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B6100347.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6100351.png)
![1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6100359.png)
![2-(1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6100369.png)
![3,6-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6100376.png)
![2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile](/img/structure/B6100386.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6100390.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6100398.png)
![3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)

